molecular formula C16H17ClO5 B5848495 propan-2-yl 2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate

propan-2-yl 2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate

Cat. No.: B5848495
M. Wt: 324.75 g/mol
InChI Key: PIHQFAUXAUATJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate typically involves the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of phenol with ethyl acetoacetate, followed by cyclization.

    Introduction of Substituents: The chlorine and ethyl groups are introduced through electrophilic substitution reactions. Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride, while ethylation can be done using ethyl iodide in the presence of a base.

    Esterification: The final step involves the esterification of the chromen-2-one derivative with isopropyl 2-bromoacetate in the presence of a base like potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the chromen-2-one core to dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Dihydro derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Propan-2-yl 2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticoagulant effects.

    Industry: Utilized in the synthesis of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of propan-2-yl 2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors involved in inflammation and coagulation.

    Pathways: It may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins. It can also interfere with the coagulation cascade, preventing blood clot formation.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: The parent compound with a simpler structure.

    Warfarin: A well-known anticoagulant derived from coumarin.

    Dicoumarol: Another anticoagulant with a similar mechanism of action.

Uniqueness

Propan-2-yl 2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate is unique due to its specific substituents, which enhance its chemical stability and biological activity compared to simpler coumarin derivatives. The presence of the chlorine and ethyl groups, along with the isopropyl ester, provides distinct properties that make it a valuable compound for various applications.

Properties

IUPAC Name

propan-2-yl 2-(6-chloro-4-ethyl-2-oxochromen-7-yl)oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClO5/c1-4-10-5-15(18)22-13-7-14(12(17)6-11(10)13)20-8-16(19)21-9(2)3/h5-7,9H,4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIHQFAUXAUATJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.